5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole
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Overview
Description
The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole is a complex organic molecule that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, which can be synthesized through the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, formaldehyde, and ammonia . The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions . The final step involves the coupling of the imidazole and azetidine rings with the thiazole ring, which can be achieved through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for expensive reagents .
Chemical Reactions Analysis
Types of Reactions
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the imidazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can produce imidazole N-oxides, while reduction of the thiazole ring can yield dihydrothiazoles .
Scientific Research Applications
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole involves its interaction with specific molecular targets in the body. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiazole ring can also interact with biological molecules, enhancing the compound’s overall biological activity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
5-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-4-methyl-1,3-thiazole: can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and have similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring and are used in various medicinal applications.
Azetidine derivatives: These compounds contain the azetidine ring and are studied for their unique chemical properties.
The uniqueness of This compound lies in its combination of these three heterocyclic rings, which gives it a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C12H14N4OS |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C12H14N4OS/c1-9-11(18-8-14-9)12(17)16-5-10(6-16)4-15-3-2-13-7-15/h2-3,7-8,10H,4-6H2,1H3 |
InChI Key |
NFLCUXTYWBDUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CC(C2)CN3C=CN=C3 |
Origin of Product |
United States |
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